molecular formula C9H11Cl2N3S B2944108 [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1955541-32-8

[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Cat. No. B2944108
CAS RN: 1955541-32-8
M. Wt: 264.17
InChI Key: GAPFBRJGQAUDRU-UHFFFAOYSA-N
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Description

The compound “[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride” is a complex organic molecule that contains a pyridine ring and a thiazole ring. These are both heterocyclic aromatic compounds, meaning they contain atoms other than carbon in their ring structure - nitrogen in the case of pyridine, and sulfur and nitrogen in the case of thiazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings. These rings are likely to contribute to the compound’s chemical reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiazole and pyridine rings are known to participate in a variety of chemical reactions. For instance, thiazoles can act as ligands in coordination chemistry, and pyridines can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen and sulfur atoms in the rings could potentially make the compound a good ligand for metal ions .

Scientific Research Applications

Optical and Luminescent Materials

A study describes the facile synthesis of novel compounds displaying tuneable luminescence, significant quantum yields, and large Stokes' shifts. These properties make such compounds suitable for technological applications, including as materials for blue light emission and sensing technologies. The research outlines a multiple condensation procedure involving methanamine and di- and tricarboxylic acids, leading to compounds with diverse coordination motifs suitable for various technological applications (Volpi et al., 2017).

Catalysis and Organic Synthesis

Another investigation explores the synthesis of a diamino derivative designed to stabilize parallel turn conformations, utilizing a [1,3]-dipolar cycloaddition reaction. This compound demonstrates potential applications in catalysis and the design of new molecular architectures for organic synthesis (Bucci et al., 2018).

Bioactive Compound Development

Research into the antiosteoclast activity of certain boronates, synthesized through a reaction involving methanamine, highlights the potential for developing new treatments targeting bone diseases. These compounds have shown varying degrees of activity, suggesting a promising avenue for therapeutic development (Reddy et al., 2012).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. These compounds, confirming their chemical structures through spectroscopy and elemental analysis, displayed significant seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the current applications of this compound. If it’s a drug, future research could involve improving its efficacy or reducing its side effects. If it’s a ligand in coordination chemistry, future research could involve finding new metal complexes and studying their properties .

properties

IUPAC Name

(4-pyridin-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-3-1-2-4-11-7;;/h1-4,6H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFBRJGQAUDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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